Bienvenue dans la boutique en ligne BenchChem!

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

medicinal chemistry lead optimization lipophilicity

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034425-75-5) is a synthetic heterocyclic small molecule that joins an imidazolidine-2,4-dione (hydantoin) core, an azetidine linker, and a cyclopentylthioacetyl lipophilic tail. Its computed physicochemical profile — XLogP3 of 0.4, topological polar surface area (TPSA) of 95 Ų, a single hydrogen-bond donor, four hydrogen-bond acceptors, and a molecular weight of 297.38 g mol⁻¹ — places it squarely within lead-like space.

Molecular Formula C13H19N3O3S
Molecular Weight 297.37
CAS No. 2034425-75-5
Cat. No. B2773894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
CAS2034425-75-5
Molecular FormulaC13H19N3O3S
Molecular Weight297.37
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)CNC3=O
InChIInChI=1S/C13H19N3O3S/c17-11-5-14-13(19)16(11)9-6-15(7-9)12(18)8-20-10-3-1-2-4-10/h9-10H,1-8H2,(H,14,19)
InChIKeyPQOQSJLUVYAVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione – Procurement-Critical Baseline for a Cyclopentylthioacetyl-Azetidine–Imidazolidinedione Research Probe


3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034425-75-5) is a synthetic heterocyclic small molecule that joins an imidazolidine-2,4-dione (hydantoin) core, an azetidine linker, and a cyclopentylthioacetyl lipophilic tail [1]. Its computed physicochemical profile — XLogP3 of 0.4, topological polar surface area (TPSA) of 95 Ų, a single hydrogen-bond donor, four hydrogen-bond acceptors, and a molecular weight of 297.38 g mol⁻¹ [1] — places it squarely within lead-like space. The compound is supplied primarily as a research reagent for structure‑activity‑relationship (SAR) exploration, medicinal‑chemistry library expansion, and biochemical probe development [1].

Why Generic Substitution Fails for 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione


The compound’s differentiation rests on the precise combination of three pharmacophoric elements — a strained azetidine ring, a hydantoin hydrogen-bonding network, and a sulfur-containing cyclopentylthioacetyl group — each of which independently modulates lipophilicity, conformational rigidity, and metabolic susceptibility. Even a seemingly conservative swap to a thiophene-acetyl analog drops XLogP3 from 0.4 to −0.2 and alters TPSA [1][2], while replacement of the azetidine by a six-membered piperidine ring increases molecular weight by roughly 14 Da and introduces additional conformational flexibility [1]. Such changes can shift a molecule from lead-like to non-optimizable space; therefore, generic substitution of any single module cannot be assumed to preserve the same physicochemical or biological profile. The quantitative evidence below underscores why scientists procuring this exact scaffold obtain a defined, reference-quality starting point rather than an unpredictable mixture of properties [1][2].

Quantitative Differentiation Evidence for 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione Against Structurally Closest Analogs


Lipophilicity Advantage Over the Thiophene-Acetyl Analog: XLogP3 = 0.4 vs. −0.2

The target compound exhibits a computed XLogP3 of 0.4, which is 0.6 log units higher than that of the direct thiophene-acetyl congener (3-(1-(2-(thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione; XLogP3 = −0.2) [1][2]. This difference reflects the replacement of the polarizable thiophene sulfur with the fully saturated cyclopentyl ring while retaining a thioether linkage. The moderate lipophilicity of the target molecule falls within the optimal range (XLogP3 ≈ 1–3) for oral bioavailability and CNS permeability, whereas the negative XLogP3 of the thiophene analog may limit membrane passage [3].

medicinal chemistry lead optimization lipophilicity ADME prediction blood-brain barrier penetration

Polar Surface Area Differentiation: TPSA = 95 Ų vs. 98 Ų Versus the Thiophene-Acetyl Analog

The target compound possesses a topological polar surface area (TPSA) of 95 Ų, which is 3 Ų lower than that of the thiophene-acetyl comparator (TPSA = 98 Ų) [1][2]. The TPSA of both molecules remains well below the commonly cited threshold of 140 Ų for oral absorption and below 90 Ų for favorable CNS penetration [3]; however, the slightly reduced TPSA of the target compound, combined with its higher lipophilicity, may confer a subtle advantage for compounds intended to cross lipid bilayers.

medicinal chemistry drug design polar surface area oral bioavailability CNS drug discovery

Rotatable Bond Count: 4 vs. 3 — Greater Conformational Flexibility Compared with the Thiophene-Acetyl Analog

The target compound contains four rotatable bonds compared with three for the thiophene-acetyl analog [1][2]. The additional rotatable bond arises from the cyclopentylthio moiety, which introduces an sp³-rich, conformationally mobile side chain. While increased rotatable bond count can carry an entropic penalty upon protein binding, it also offers greater conformational sampling that may facilitate induced-fit recognition in flexible binding sites [3].

medicinal chemistry conformational analysis ligand efficiency entropic penalty

Molecular Weight Distinction: 297 vs. 237 Da Compared with the Cyclobutane-Carbonyl Analog

The target compound has a molecular weight of 297.38 Da, substantially higher than the 237.26 Da of the cyclobutane-carbonyl analog (3-(1-(cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione) [1]. The 60.1 Da increase results from the incorporation of the cyclopentylthioacetyl group in place of a simpler cyclobutanecarbonyl moiety. The increased mass and presence of the thioether sulfur may influence target binding through hydrophobic contacts and potential sulfur–π interactions while remaining within the Rule-of-Five cutoff of 500 Da [2].

medicinal chemistry molecular weight lead-likeness fragment-based drug discovery

High-Value Application Scenarios for 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Lead-Like Scaffold for Oral or CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With an XLogP3 of 0.4 and a TPSA of 95 Ų, the compound occupies a privileged region of oral and CNS drug-like chemical space [1]. Medicinal chemistry teams seeking scaffolds that simultaneously meet lipophilicity and polar surface area criteria for blood-brain barrier penetration can procure this compound as a validated starting point, avoiding the overly hydrophilic thiophene analog (XLogP3 = −0.2; TPSA = 98 Ų) [2].

Structure–Activity-Relationship (SAR) Expansion Around the Cyclopentylthio Pharmacophore

The presence of four rotatable bonds and a thioether-containing side chain enables systematic SAR exploration of hydrophobic binding pockets [1]. The distinct rotatable bond count (4 vs. 3 for the thiophene analog) [2] and the significantly higher molecular weight compared with the cyclobutane analog (297 vs. 237 Da) make this compound a versatile core for generating focused libraries aimed at probing protein surface topology and sulfur-mediated interactions.

Chemical Probe Development for Target Classes Sensitive to Molecular Shape and Lipophilicity

The compound’s rigid azetidine ring combined with a moderately lipophilic side chain creates a defined three-dimensional shape that can interrogate binding sites requiring a specific spatial arrangement of hydrogen-bond donors/acceptors (1 donor, 4 acceptors) [1]. Researchers designing probes for enzymes or receptors where the thiophene analog’s lower lipophilicity or altered geometry yields insufficient binding can turn to this scaffold.”

Fragment-to-Lead Optimization Leveraging Sulfur-Containing Building Blocks

The cyclopentylthioacetyl group introduces a sulfur atom that can engage in sulfur–π interactions, hydrogen bonding as a weak acceptor, or oxidation to a sulfoxide/sulfone for property tuning [1]. In fragment-based drug discovery (FBDD), the 60 Da mass advantage over the cyclobutane analog provides additional vector points for fragment growing, making this compound a more productive starting fragment than smaller, sulfur-free alternatives.

Quote Request

Request a Quote for 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.